

difference between FR180204 and FR180209

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Compound of Interest

Compound Name: *ERK Inhibitor II, Negative Control*

CAS No.: 1177970-73-8

Cat. No.: B3061510

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Technical Guide: FR180204 vs. FR180209 Comparative Analysis of ERK Inhibition and Chemical Control Strategies

Executive Summary

In the study of the MAPK/ERK signaling pathway, pharmacological validation requires rigorous controls. FR180204 is a widely utilized, ATP-competitive inhibitor selective for ERK1 and ERK2 (Extracellular Signal-Regulated Kinases).

FR180209, conversely, serves as the designated negative control for FR180204. Structurally analogous yet functionally distinct, FR180209 exhibits negligible activity against ERK1/2.^[1] However, researchers must be acutely aware that FR180209 is not inert; it possesses significant off-target activity against Aurora B kinase.

This guide details the structural basis of this selectivity switch, provides validated experimental protocols for their paired use, and outlines the necessary precautions to avoid data misinterpretation due to FR180209's off-target profile.

Chemical Identity & Structural Activity Relationship (SAR)

The functional divergence between these two compounds stems from a single, critical substitution on the pyrazolopyridazine scaffold.

2.1 Structural Comparison

Feature	FR180204 (Active Inhibitor)	FR180209 (Negative Control)
CAS Number	865362-74-9	1177970-73-8
Molecular Weight	327.34 g/mol	328.33 g/mol
Chemical Name	5-(2-Phenyl-pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-ylamine	5-(2-Phenyl-pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-ol
Critical Moiety	Amino group (-NH ₂)	Hydroxyl group (-OH)
H-Bond Capability	Donor/Acceptor (Strong interaction with ERK hinge region)	Altered donor/acceptor profile (Disrupts ERK binding)

2.2 The "Selectivity Switch"

The -NH₂ group in FR180204 forms critical hydrogen bonds with the hinge region of the ERK2 kinase domain (specifically interacting with residues Q105 and D106). In FR180209, the substitution of this amine with a hydroxyl (-OH) group sterically and electrostatically destabilizes this interaction, rendering the molecule unable to dock effectively into the ERK ATP-binding pocket.

Pharmacology & Mechanism of Action

3.1 Kinase Selectivity Profile

The following table summarizes the inhibitory potency (IC₅₀) against key targets. Note the inversion of activity between ERK and Aurora B.

Target Kinase	FR180204 IC ₅₀ (μM)	FR180209 IC ₅₀ (μM)	Biological Implication
ERK1	0.31 (Ki)	> 30 (Inactive)	FR180204 blocks MAPK signaling.
ERK2	0.14 (Ki)	> 30 (Inactive)	FR180204 blocks MAPK signaling.[2]
p38α MAPK	~10.0	> 30	FR180204 has modest selectivity over p38.[2]
Aurora B	No Data / Low	~1.0 (95% Inh)	CRITICAL: FR180209 arrests mitosis.
Aurora A	Inactive	Inactive	Specificity within Aurora family.

Mechanistic Insight:

- FR180204 acts as a Type I ATP-competitive inhibitor. It stabilizes the inactive conformation of ERK.
- FR180209 fails to inhibit ERK but inadvertently fits the ATP pocket of Aurora B kinase, a key regulator of chromosomal segregation during mitosis.

Experimental Protocols

To validate an ERK-dependent phenotype, you must demonstrate that the effect is observed with FR180204 but absent with FR180209.

4.1 Protocol: Paired Chemical Validation (In Vitro)

Objective: Confirm that a cellular phenotype (e.g., proliferation, gene expression) is driven by ERK activity.

Reagents:

- Stock Solutions: 10 mM in anhydrous DMSO (Store at -20°C).

- Cell Media: Low-serum (0.1% FBS) or serum-free media is recommended to reduce basal kinase noise.

Step-by-Step Workflow:

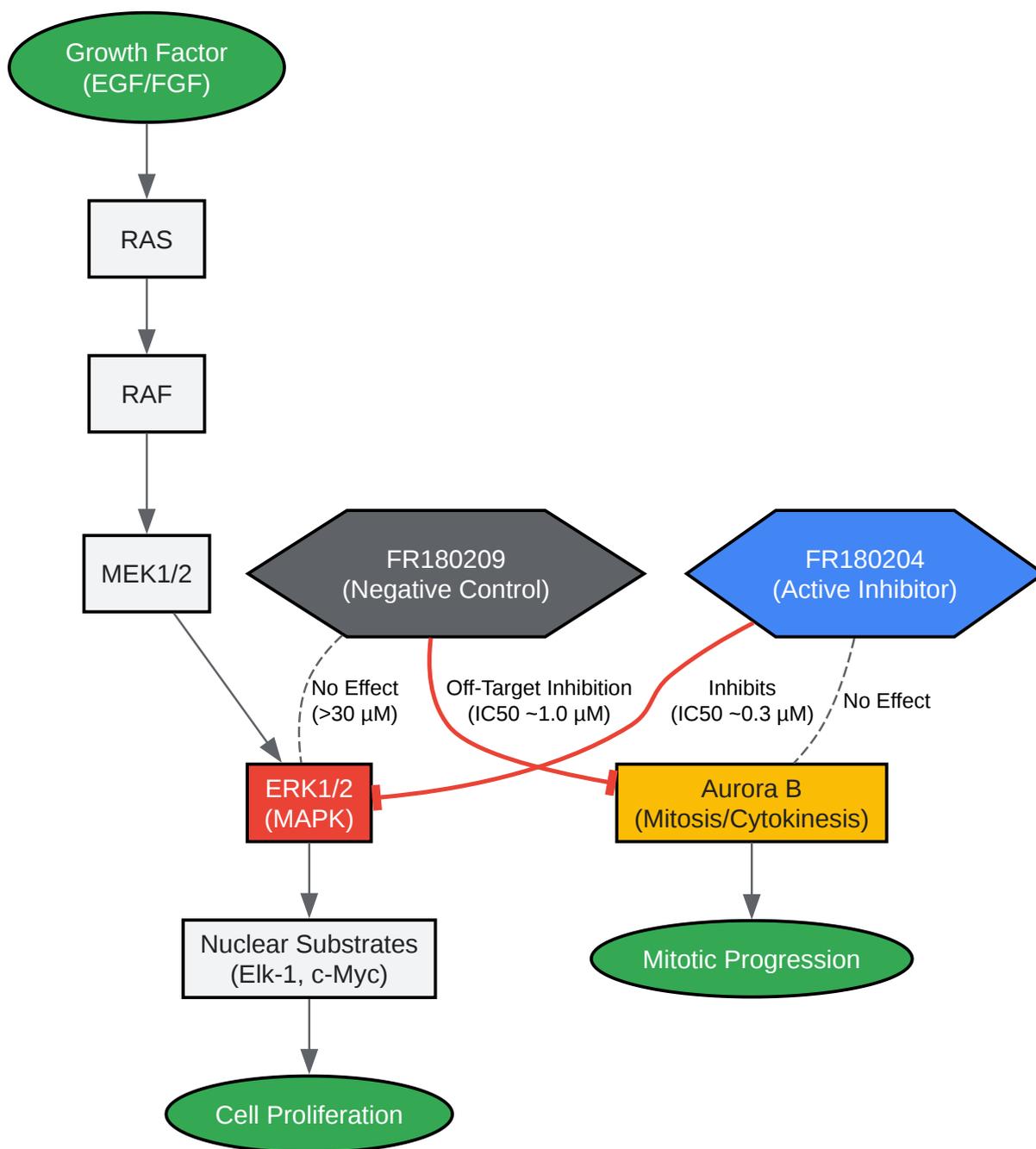
- Seeding: Plate cells (e.g., 5,000 cells/well in 96-well plate) and allow attachment (24h).
- Starvation (Optional): Serum-starve for 12-16h to synchronize the cell cycle and lower basal ERK phosphorylation.
- Treatment Groups:
 - Vehicle Control: 0.1% DMSO.[2]
 - Active Group: FR180204 (Titration: 0.5 μ M, 1 μ M, 5 μ M, 10 μ M).
 - Negative Control Group: FR180209 (Match concentrations: 0.5 – 10 μ M).
- Stimulation: Stimulate cells with Growth Factor (e.g., EGF 10-50 ng/mL) for 15-30 mins (for Western Blot) or 24-48h (for proliferation).
- Readout:
 - Western Blot: Probe for p-ERK1/2 (Thr202/Tyr204) and p-RSK (downstream substrate).
 - Phenotype:[1][3][4] Measure viability (e.g., MTT/CellTiter-Glo).

Interpretation Criteria:

- True ERK Effect: Signal is reduced by FR180204 but remains comparable to Vehicle in FR180209 treated cells.
- Off-Target/Toxicity: Signal is reduced by both compounds (likely general toxicity or off-target effects).
- Aurora B Artifact: If FR180209 causes cell cycle arrest (G2/M block) or polyploidy, this is due to Aurora B inhibition, not ERK.

Visualization of Signaling & Logic

The following diagram illustrates the distinct impact points of the two compounds within the cellular signaling architecture.



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Figure 1: Mechanistic divergence between FR180204 and FR180209. Note the off-target inhibition of Aurora B by the negative control FR180209.

Critical Research Considerations

6.1 Solubility and Stability[2]

- Solubility: Both compounds are hydrophobic. Dissolve in DMSO to create stock solutions (up to 25 mg/mL).
- Aqueous Stability: Precipitation may occur in aqueous media at concentrations >50 μ M. Always vortex vigorously when adding stock to media.
- Storage: Aliquot stocks to avoid freeze-thaw cycles. Stable at -80°C for 2 years.[5]

6.2 Preventing False Negatives

When using FR180209 as a negative control, ensure you do not interpret cell cycle arrest as "no effect."

- Scenario: You treat cancer cells with FR180209.
- Observation: Cells stop dividing.
- Incorrect Conclusion: "The negative control also worked, so the drug is non-specific."
- Correct Conclusion: "The negative control inhibited Aurora B, causing mitotic arrest. This is distinct from the G1/S arrest typically seen with ERK inhibition."

References

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